(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. Its unique structure, which includes a naphthalene ring and a pyrrolidine ring, makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Naphthalene Ring: This step often involves a coupling reaction where the naphthalene moiety is introduced to the pyrrolidine ring.
Resolution of Enantiomers: Given the chiral nature of the compound, enantiomeric resolution is crucial. This can be done using chiral chromatography or crystallization techniques.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or treatments.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its chiral nature makes it valuable for the synthesis of enantiomerically pure products.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-4-(Phenyl)pyrrolidine-3-carboxylic acid hydrochloride
- (3R,4S)-4-(Benzyl)pyrrolidine-3-carboxylic acid hydrochloride
- (3R,4S)-4-(Toluene-2-yl)pyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
Compared to similar compounds, (3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride stands out due to the presence of the naphthalene ring, which can enhance its binding affinity and specificity for certain targets. This structural feature may also influence its reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3R,4S)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12;/h1-7,13-14,16H,8-9H2,(H,17,18);1H/t13-,14+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYIHOUCABZEHP-DFQHDRSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-26-9 | |
Record name | 3-Pyrrolidinecarboxylic acid, 4-(2-naphthalenyl)-, hydrochloride (1:1), (3R,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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